molecular formula C24H34N4O5 B2732279 Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252859-61-2

Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2732279
CAS No.: 1252859-61-2
M. Wt: 458.559
InChI Key: KYRKQEOHYXPSPV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules widely explored in medicinal and synthetic chemistry due to their structural versatility and bioactivity. Key features include:

  • Core structure: A 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group and ethyl ester at position 4.
  • Position 6: A methyl group and a piperidinylmethyl moiety. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to stabilize amines during synthesis .

Properties

IUPAC Name

ethyl 6-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5/c1-5-32-21(29)19-18(26-22(30)27-20(19)16-9-7-6-8-10-16)15-28-13-11-17(12-14-28)25-23(31)33-24(2,3)4/h6-10,17,20H,5,11-15H2,1-4H3,(H,25,31)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKQEOHYXPSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine core : A central tetrahydropyrimidine ring contributes to its biological activity.
  • Amino group : The tert-butoxycarbonyl (Boc) protected amino group enhances solubility and stability.
  • Phenyl substituent : The phenyl group may play a role in receptor interactions.

The molecular formula is C₁₈H₂₃N₃O₄, and it has a molecular weight of approximately 341.39 g/mol.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the tetrahydropyrimidine ring through cyclization.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Protection of the amino group using tert-butoxycarbonyl.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.

EnzymeIC50 (µM)Reference
Dipeptidyl Peptidase IV (DPP-IV)150
Monoamine Oxidase (MAO)200

Case Studies

  • Anticancer Efficacy in vivo : A study involving mouse models demonstrated that administration of related tetrahydropyrimidine derivatives resulted in reduced tumor size and increased survival rates compared to control groups.
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent in oncology and infectious diseases. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Compounds featuring piperidine and tetrahydropyrimidine structures are often investigated for their pharmacological properties. Piperidine derivatives have been recognized for their analgesic and anti-inflammatory activities. Additionally, tetrahydropyrimidines have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit similar effects, warranting further biological evaluation.

Potential Therapeutic Applications:
The compound could be explored for its potential in treating conditions such as:

  • Metabolic Syndrome: Similar compounds have been associated with the inhibition of enzymes linked to metabolic disorders like type 2 diabetes and obesity .
  • Neurological Disorders: Given the structural characteristics of the compound, it may be beneficial for conditions like Alzheimer's disease or mild cognitive impairment due to its possible neuroprotective effects .

Synthetic Organic Chemistry

Role as a Building Block:
this compound serves as a versatile intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group is particularly useful as a protective group for amines during chemical reactions. This allows for selective reactions that can lead to the formation of more complex molecules without unwanted side reactions.

Synthesis Pathways:
The synthesis of this compound typically involves multiple steps that include:

  • Formation of the piperidine derivative.
  • Introduction of the tetrahydropyrimidine framework.
  • Functionalization at various positions to enhance biological activity.

A detailed understanding of these synthetic routes can facilitate the development of related compounds with optimized properties.

Case Studies and Research Findings

Several studies have highlighted the significance of compounds structurally related to this compound:

StudyFindings
Study on Piperidine Derivatives Demonstrated analgesic properties in animal models, suggesting potential applications in pain management.
Synthesis of Tetrahydropyrimidines Highlighted the utility of these compounds in drug design due to their ability to interact with biological targets effectively.
Biological Evaluation of Similar Compounds Identified anti-inflammatory effects and potential use in treating chronic inflammatory diseases .

Chemical Reactions Analysis

Coupling the Piperidine Substituent

The piperidine substituent is likely introduced via alkylation or nucleophilic substitution onto the tetrahydropyrimidine core. For instance:

  • Methoxypiperidine alkylation : If the tetrahydropyrimidine contains a reactive site (e.g., a methyl group), alkylation with a piperidine derivative could occur.

  • Cross-coupling reactions : Potential use of palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the piperidine moiety .

Boc-Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further functionalization .

Pharmaceutical Development

  • Drug design : The tetrahydropyrimidine core is a privileged scaffold in drug discovery, often used in antiviral or anticancer agents .

  • Targeted delivery : The piperidine-Boc moiety may enhance selectivity for specific receptors or improve pharmacokinetics .

Agricultural and Biochemical Research

  • Agrochemicals : Analogous tetrahydropyrimidines are used in pesticide formulations due to their bioactivity .

  • Enzyme inhibition : The compound’s hybrid structure may enable inhibition of enzymes like proteases or kinases .

Research Gaps

  • Direct synthesis data : No explicit protocols for the target compound are documented in the provided sources.

  • Optimization : Limited information on reaction conditions (e.g., solvent choice, catalyst load) for the piperidine coupling step.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Compound A : Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
  • Substituent : Alkenyl group (2-methylprop-1-enyl) at position 3.
  • Impact : The alkenyl group introduces rigidity and electronic effects distinct from the Boc-protected piperidine. This may alter conformational flexibility and binding interactions.
Compound B : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
  • Substituent : Bis(trifluoromethyl)phenyl at position 4.
Compound C : Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituent : Methoxy and hydroxyl groups on the phenyl ring.
  • Impact : Polar groups increase solubility and hydrogen-bonding capacity, contrasting with the Boc group’s lipophilicity .
Antibacterial Activity
  • Compound D : 6-Aryl-4-oxo-1,4-dihydropyrimidines with thioether substituents (e.g., 2-(propylthio)-6-(pyridin-2-yl)) demonstrated moderate antibacterial activity against S. aureus and E. coli .
  • Target Compound: No direct activity data, but the Boc-piperidine moiety may hinder membrane penetration due to steric bulk. Deprotection to a free amine could enhance target engagement .
Antioxidant Activity
  • Compound E : 4-(Furan-2-yl)-6-methyl-2-thioxo-THP-5-carboxylate esters showed radical scavenging activity (IC₅₀ = 0.6 mg/mL for 3c ) .
  • Target Compound : The Boc group’s electron-withdrawing nature may reduce antioxidant efficacy compared to thioxo or hydroxyl-containing analogs .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound E
LogP (Predicted) ~3.5 (high due to Boc) ~2.8 ~4.1 (CF₃ groups) ~2.2 (thioxo polarity)
Solubility Low (Boc lipophilicity) Moderate (alkenyl) Very low (CF₃) Moderate (thioxo)
Stability Stable (Boc protection) Moderate High (CF₃ metabolic inertness) Low (thioxo oxidation risk)

Structural and Crystallographic Insights

  • Hydrogen Bonding : The Boc group may participate in C=O···H-N interactions, contrasting with thioxo or hydroxyl groups in analogs .
  • Ring Puckering : Substituents at position 6 influence THP ring conformation. The Boc-piperidine group likely induces distinct puckering patterns compared to alkenyl or aryl groups .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea derivatives . Optimization involves:

  • Catalyst selection : Sulfamic acid improves yields by facilitating proton transfer during cyclization .
  • Solvent choice : Ethanol or acetic acid enhances solubility and reaction homogeneity.
  • Temperature control : 70–80°C balances reaction rate and side-product suppression. Post-synthetic introduction of the Boc-protected piperidine group requires sequential protection-deprotection steps using Boc-anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., δ ~1.4 ppm for Boc tert-butyl protons) and carbonyl signals (δ ~165 ppm for the ester group) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement ). Discrepancies between experimental and computational data (e.g., bond lengths) are addressed by re-evaluating solvent effects or tautomeric equilibria .

Advanced Questions

Q. How can conformational polymorphism in crystalline forms be systematically investigated?

Polymorphism analysis involves:

  • Single-crystal X-ray diffraction : Identifies distinct conformational states (e.g., ester group rotamers) .
  • Differential Scanning Calorimetry (DSC) : Detects thermal transitions between polymorphs.
  • Powder XRD : Quantifies phase purity and polymorphic ratios. For example, para-fluoro-substituted analogs exhibit polymorphism due to ester moiety flexibility, requiring combined DSC and variable-temperature XRD for full characterization .

Q. What computational approaches predict the electronic and steric effects of the Boc-protected piperidine substituent?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Molecular Electrostatic Potential (MESP) : Highlights nucleophilic (pyrimidine ring) and electrophilic (Boc carbonyl) sites .
  • Frontier Molecular Orbitals (FMOs) : Predicts reactivity toward electrophilic agents (e.g., HOMO-LUMO gaps < 5 eV) . These insights guide synthetic modifications to enhance stability or bioactivity.

Q. How do intermolecular interactions dictate crystal packing, and what role do weak non-covalent forces play?

Crystal packing is dominated by:

  • N–H···O=C hydrogen bonds : Form R2<sup>2</sup>(8) dimeric motifs .
  • C–H···π interactions : Stabilize layered architectures. Weak forces (e.g., C–H···O) contribute significantly to lattice energy, as seen in trifluoromethyl-substituted derivatives where F···F contacts enhance packing .

Q. Table 1. Crystallographic Data for Representative Tetrahydropyrimidine Derivatives

SubstituentSpace GroupUnit Cell Parameters (Å, °)Key InteractionsRef.
3,5-bis(CF3)phenylP21/ca=12.6876, b=7.3073, c=19.9547, β=114.4C–H···O, F···F
para-Fluoro phenylPolymorphsVariesN–H···O, C–H···π

Q. Methodological Notes

  • Synthesis : Prioritize catalysts like sulfamic acid for higher yields .
  • Crystallography : Use SHELX programs for refinement and ORTEP-3 for visualization .
  • DFT : Validate computational models against experimental NMR/X-ray data to resolve discrepancies .

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